Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)11-9-12-8-10-15(18-2)14-7-5-4-6-13(12)14/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZWLZWCHZBRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C2=CC=CC=C12)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737387 | |
| Record name | Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15971-31-0 | |
| Record name | Ethyl 3-(4-methoxy-1-naphthalenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15971-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with oxidative addition of a palladium(0) catalyst to a halogenated 4-methoxynaphthalene precursor, forming a palladium(II) complex. Ethyl acrylate then undergoes coordination and insertion into the palladium-aryl bond, followed by β-hydride elimination to yield the α,β-unsaturated ester. Key parameters include:
Purification and Yield
Post-reaction purification involves column chromatography using silica gel and ethyl acetate/hexane eluents, achieving isolated yields of 60–75%. Industrial-scale production employs continuous flow reactors to enhance efficiency and reduce catalyst loading.
Table 1: Optimization of Heck Coupling Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Catalyst (Pd/C) | 5% loading | 70 |
| Solvent | Toluene | 68 |
| Temperature | 100°C | 72 |
| Base | K(_2)CO(_3) | 75 |
Iodine-Mediated Coupling
Iodine serves as a mild oxidant and coupling agent in synthesizing naphthalene-based esters. This method avoids precious metal catalysts, making it cost-effective for laboratory-scale synthesis.
Reaction Protocol
A mixture of 4-methoxynaphthalene and ethyl acrylate is treated with molecular iodine (I(_2)) in DCM at 50°C. The iodine facilitates electrophilic aromatic substitution, forming a transient iodonium intermediate that undergoes elimination to generate the double bond.
Key Observations
-
Solvent Dependency : DCM outperforms THF or DMF due to better iodine solubility.
-
Side Reactions : Competing iodination at the naphthalene ring necessitates careful stoichiometry.
-
Workup : Excess iodine is quenched with Na(_2)S(_2)O(_3), followed by extraction and chromatography.
Table 2: Iodine-Mediated Reaction Outcomes
| Iodine Equivalents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.2 | DCM | 55 | 90 |
| 2.0 | DCE | 50 | 85 |
| 3.0 | Acetonitrile | 40 | 80 |
Deoxygenative Alkylation Using Organoboranes
This method converts 1,2-dicarbonyl precursors into α-substituted esters via phosphite-mediated deoxygenation. Ethyl 2-(4-methoxynaphthalen-1-yl)-2-oxoacetate reacts with triethylborane (Et(_3)B) and trimethyl phosphite (P(OMe)(_3)) to form the target compound.
Mechanistic Insights
The reaction proceeds through a boron enolate intermediate, where Et(_3)B coordinates to the carbonyl oxygen, enabling nucleophilic attack by P(OMe)(_3). Subsequent elimination of phosphate derivatives generates the prop-2-enoate moiety.
Optimization Highlights
-
Temperature : 50°C for 16 hours balances conversion and side reactions.
-
Purification : Flash chromatography with ethyl acetate/hexane (20:80) achieves >95% purity.
Table 3: Deoxygenative Alkylation Parameters
| Component | Role | Optimal Quantity |
|---|---|---|
| Et(_3)B | Boron source | 1.2 equiv |
| P(OMe)(_3) | Phosphite reagent | 1.5 equiv |
| THF | Solvent | 0.1 M |
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes cost, safety, and environmental impact. Continuous flow reactors paired with 5% Pd/C reduce catalyst waste and improve heat management. Solvent recovery systems for toluene or DCM are implemented to meet green chemistry standards.
Challenges and Solutions
-
Catalyst Recycling : Fixed-bed reactors with Pd/C enable reuse over multiple batches.
-
Byproduct Management : DDQ (dichlorodicyanoquinone) is replaced with safer hydrogen acceptors like allyl methacrylate.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Heck Coupling | 70–75 | High | Industrial |
| Iodine-Mediated | 50–55 | Low | Laboratory |
| Deoxygenative | 65–70 | Moderate | Pilot-Scale |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Formation of 4-methoxynaphthalene-1-carboxylic acid.
Reduction: Formation of ethyl 3-(4-methoxynaphthalen-1-yl)propanoate.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy group and the ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Methoxy Substitution Patterns
Ethyl (2E)-3-(7-Methoxynaphthalen-1-yl)prop-2-enoate (Compound 40)
- Structure : Differs in the methoxy group position (7- vs. 4-methoxy).
- Synthesis : Prepared via Heck coupling under microwave irradiation (150°C, 1 h) with 90% yield .
- Physical Properties: Melting point (mp) 76–78°C, indicating higher crystallinity compared to non-methoxy analogs.
Ethyl (2E)-3-(6,7-Dimethoxynaphthalen-1-yl)prop-2-enoate (Compound 41)
Ester Functionality Variations
Ethyl 3-Naphthalen-1-ylprop-2-enoate
- Structure : Lacks the methoxy group, serving as a baseline for comparison.
S-(4-Methylphenyl) 3-(4-Methoxy-1-naphthyl)-2-propenethioate
Carboxylic Acid Derivatives
(E)-3-(2-Hydroxynaphthalen-1-yl)propenoic Acid [(E)-4a]
Physicochemical Properties
*Predicted using analogous structures.
†Estimated via computational models.
Trends :
- Methoxy groups increase LogP, enhancing lipophilicity.
- Hydroxyl and amino groups reduce LogP, improving water solubility.
Biological Activity
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate, a compound featuring a methoxynaphthalene moiety, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity based on various studies, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure that combines an ethyl group with a methoxynaphthalene moiety. This configuration is thought to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H14O3 |
| Molecular Weight | 230.26 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | Yellow liquid |
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted its effectiveness against glioblastoma (GB) and multiple myeloma (MM) cell lines, demonstrating a reduction in cell viability and tumor volume in vivo models .
The compound's biological activity is believed to be mediated through several mechanisms:
- Sigma Receptor Modulation : this compound interacts with sigma receptors (SRs), which are implicated in the regulation of cell proliferation and survival pathways. High densities of SRs have been observed in various cancer cells, suggesting that targeting these receptors may enhance therapeutic efficacy .
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells. This pro-apoptotic effect is crucial for its anticancer properties .
- Endoplasmic Reticulum Stress : this compound induces endoplasmic reticulum (ER) stress, which can disrupt cellular homeostasis and trigger apoptosis in cancer cells .
Study on Glioblastoma Cells
In a study focusing on glioblastoma cells, treatment with this compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations as low as 10 µM after 24 hours of exposure.
- Tumor Volume Reduction : In vivo experiments showed that administration of the compound led to a marked reduction in tumor volumes compared to control groups .
Study on Multiple Myeloma Cells
Another investigation into multiple myeloma cells revealed:
- Cytotoxic Effects : The compound exhibited cytotoxicity at concentrations ranging from 5 µM to 50 µM, with higher concentrations leading to increased apoptosis rates.
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate, and how can reaction conditions be tailored to improve yield?
Methodological Answer: A common approach involves the base-catalyzed condensation of 4-methoxy-1-naphthol with propargyl bromide in DMF, followed by esterification. Key steps include:
- Generating the naphtholate ion using K₂CO₃ in DMF at room temperature .
- Introducing propargyl bromide (20 mmol) under anhydrous conditions, with reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1).
- Quenching with ice and extracting with ethyl acetate.
Yield optimization strategies: - Varying solvent polarity (e.g., acetonitrile for faster kinetics).
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
For structurally similar esters, lithium enolate intermediates (e.g., from ethyl acetoacetate) have been employed to improve regioselectivity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies the α,β-unsaturated ester (δ ~6.3–7.8 ppm for naphthalene protons; δ ~165–170 ppm for carbonyl carbons).
- NOESY confirms spatial proximity of the methoxy and ester groups.
- X-ray Crystallography:
- Mass Spectrometry:
- High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group).
Q. How does the reactivity of the α,β-unsaturated ester moiety in this compound influence its participation in Michael additions or cycloadditions?
Methodological Answer: The electron-deficient double bond undergoes:
- Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-position. Example protocol:
- Dissolve compound in THF, add triethylamine (1.2 eq), and react with benzylamine (1 eq) at 60°C for 6 h .
- Diels-Alder Reactions: Acts as a dienophile with electron-rich dienes (e.g., furan).
- Monitor regioselectivity via HPLC and compare endo/exo adduct ratios.
Steric hindrance from the naphthalene ring may reduce reaction rates, necessitating higher temperatures or Lewis acid catalysts (e.g., BF₃·Et₂O).
- Monitor regioselectivity via HPLC and compare endo/exo adduct ratios.
Advanced Research Questions
Q. What advanced strategies in X-ray crystallography are employed to resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).
- Twin Refinement in SHELXL: Apply TWIN/BASF commands for pseudo-merohedral twins .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O) using CrystalExplorer .
- Validation Tools:
Q. How can molecular docking studies be designed to investigate the interaction of this compound with biological targets?
Methodological Answer:
- Target Preparation: Retrieve protein structures (e.g., COX-2 from PDB) and remove water/co-crystallized ligands.
- Ligand Parameterization: Optimize geometry using DFT (B3LYP/6-31G*) and assign charges via RESP .
- Docking Protocol (AutoDock Vina):
- Define a grid box (20 × 20 × 20 Å) around the active site.
- Run 50 genetic algorithm iterations; validate poses with MD simulations (NAMD, 100 ns).
- Binding Free Energy Calculation: Use MM-PBSA to compare ΔG values for docked complexes.
Q. What methodologies address discrepancies between computational predictions and experimental data for this compound?
Methodological Answer:
Q. What experimental approaches assess the stability of this compound under varying conditions?
Methodological Answer:
- Photostability: Expose to UV light (365 nm) in quartz cells; monitor degradation via HPLC at 0, 24, 48 h .
- Hydrolytic Stability:
- Acidic: 0.1 M HCl, 37°C, 72 h.
- Basic: 0.1 M NaOH, 37°C, 72 h.
- Neutral: PBS buffer, pH 7.4, 37°C, 7 days.
- Oxidative Stability: Add H₂O₂ (3% v/v) and analyze peroxide adducts via LC-MS.
Q. How does this compound compare structurally and functionally to its analogs?
Methodological Answer:
| Compound | Structural Variation | Functional Impact | Reference |
|---|---|---|---|
| Methyl 3-(6-methoxynaphthalen-2-yl)prop-2-enoate | Methoxy at position 6 | Altered π-π stacking in protein binding | |
| Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate | Sulfonyl group | Enhanced anti-inflammatory activity | |
| Ethyl 3-(2-methylphenyl)prop-2-enoate | Ortho-methyl substitution | Reduced steric hindrance in cycloadditions |
Comparative studies should use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
